Dibenzyl (chloromethyl) phosphate

Catalog No.
S785399
CAS No.
258516-84-6
M.F
C15H16ClO4P
M. Wt
326.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl (chloromethyl) phosphate

CAS Number

258516-84-6

Product Name

Dibenzyl (chloromethyl) phosphate

IUPAC Name

dibenzyl chloromethyl phosphate

Molecular Formula

C15H16ClO4P

Molecular Weight

326.71 g/mol

InChI

InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

FVTHQGOGQRTOMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl
  • Improved Analyte Detection

    DBCP reacts with hydroxyl (OH) groups present in various biomolecules, including alcohols, phenols, and carboxylic acids. This reaction introduces a derivatized group, enhancing the analyte's detectability by HPLC. The derivatized molecule often possesses increased UV absorbance or improved chromatographic properties, making it easier to separate and quantify ().

  • Enhanced Specificity

    Derivatization with DBCP can also improve the selectivity of the analysis. By modifying the analyte's functional groups, DBCP can help distinguish it from structurally similar compounds that might interfere with the detection process ().

  • Increased Sensitivity

    Derivatization can sometimes lead to increased sensitivity in the analysis. The introduced functional group by DBCP might enhance the analyte's response in the detector, allowing for the detection of lower concentrations ().

Dibenzyl (chloromethyl) phosphate is a chemical compound with the molecular formula C₁₅H₁₆ClO₄P and a molecular weight of 326.71 g/mol. It is characterized by the presence of a chloromethyl group attached to a dibenzyl phosphate moiety, which enhances its reactivity and utility in various chemical applications. The compound is known for its stability and ability to act as a reagent in synthetic organic chemistry, particularly in the production of water-soluble prodrugs and other derivatives .

DBCMP should be handled with care following standard laboratory safety protocols. Specific data on its toxicity is limited, but some general precautions can be taken:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to local regulations.

  • Synthesis of Prodrugs: It can react with alcohols and amines to form water-soluble prodrugs. This reaction typically involves the phosphorylation of the alcohol or amine followed by debenzylation, yielding the desired products .
  • Reagent in Organic Synthesis: The compound serves as a reagent for synthesizing various phosphates, which are crucial in pharmaceutical chemistry .
  • Hydrolysis Reactions: Dibenzyl (chloromethyl) phosphate undergoes hydrolysis, which can be catalyzed by alkaline phosphatases, leading to the regeneration of parent compounds .

Dibenzyl (chloromethyl) phosphate exhibits biological activity primarily through its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been evaluated for their potential as prodrugs, particularly for amines and hindered alcohols, showcasing enhanced solubility and stability compared to their parent compounds. This property makes it valuable in drug formulation and delivery systems .

The synthesis of dibenzyl (chloromethyl) phosphate can be achieved through several methods:

  • Reaction with Chloromethanesulfonyl Chloride: A common method involves dissolving dibenzyl phosphate in a mixture of dichloromethane and water, followed by the addition of chloromethanesulfonyl chloride under controlled conditions. This method yields dibenzyl (chloromethyl) phosphate with moderate efficiency .
  • Alternative Synthetic Routes: Other synthetic approaches include using silver dibenzyl phosphate followed by debenzylation through hydrogenolysis, which has been reported to produce various phosphoryloxymethyl derivatives .

Dibenzyl (chloromethyl) phosphate finds applications in several fields:

  • Pharmaceutical Chemistry: It is utilized as a reagent for synthesizing prodrugs that enhance the solubility and bioavailability of lipophilic drugs .
  • Analytical Chemistry: The compound is employed in High-Performance Liquid Chromatography (HPLC) derivatization processes due to its stability and UV activity, aiding in the detection of various analytes .
  • Chemical Synthesis: It serves as a building block for creating more complex phosphoric acid derivatives used in various organic syntheses .

Studies on dibenzyl (chloromethyl) phosphate have indicated its interactions with various biological molecules during prodrug formation. The hydrolysis rates of its derivatives can vary significantly depending on the structure of the parent alcohol or amine, affecting their release profiles and therapeutic efficacy. These interactions are critical for understanding how these compounds behave in biological systems and their potential pharmacokinetic properties .

Dibenzyl (chloromethyl) phosphate shares structural similarities with several other compounds, particularly those containing chloromethyl or dibenzyl groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Di-tert-butyl chloromethyl phosphatePhosphate esterHigher stability; used in similar applications
Benzyl chloromethyl phosphateMonobenzyl variantLess steric hindrance; different reactivity
Dibutyl chloromethyl phosphateAliphatic variantDifferent solubility characteristics

Dibenzyl (chloromethyl) phosphate is unique due to its enhanced stability and reactivity compared to other chloromethyl phosphates, making it particularly effective for HPLC applications and as a precursor for water-soluble prodrugs . Its ability to form stable derivatives while maintaining high yields distinguishes it from similar compounds.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibenzyl chloromethyl phosphate

Dates

Modify: 2023-08-15

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